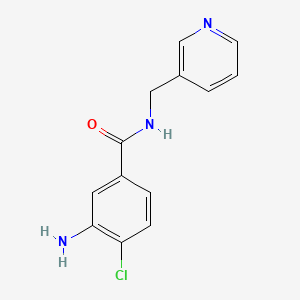

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide is a chemical compound with the CAS Number: 1018502-06-1 . It has a molecular weight of 261.71 and its IUPAC name is 3-amino-4-chloro-N-(3-pyridinylmethyl)benzamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN3O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide, as a structural component, is found in compounds like Metoclopramide, which is known for its pharmacological properties in treating various gastrointestinal disorders. It assists in radiological identification of small intestine lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Moreover, it is used to reduce post-operative vomiting, radiation sickness, and drug-induced vomiting, and may provide symptomatic relief in dyspepsia, vertigo, reflux esophagitis, and hiccups. Metoclopramide promotes gastric emptying prior to anesthesia but its efficacy in healing gastric ulcers and preventing duodenal ulcer relapse remains unproven. Its side effects are generally few and transient, but extrapyramidal reactions can occur. The compound does not significantly affect gastric secretion and may sensitize gut muscle to endogenous acetylcholine action. It also influences the absorption of various drugs, thereby indicating its potential in improving therapeutic efficacy of co-administered medications. The compound's role in the central nervous system includes its anti-emetic effects, likely mediated by blocking the chemoreceptor trigger zone for vomiting. Despite its pharmacodynamic and pharmacokinetic properties, the therapeutic application of Metoclopramide, and by extension this compound, in the prevention and treatment of emesis in various clinical contexts has been well established, highlighting its significance in medical research and clinical practice (Pinder et al., 2012).

Synthesis and Structural Properties

The compound's relevance extends into the field of synthetic and structural chemistry, particularly in the synthesis of novel substituted thiazolidinones. Research in this area focuses on the reaction of chloral with substituted anilines, leading to the formation of various intermediates and ultimately, to a series of substituted thiazolidinones. This synthetic route offers insights into the conformation of the resulting products through high-resolution magnetic resonance spectra and ab initio calculations. Such studies are crucial for understanding the structural and electronic properties of these compounds, which can influence their biological activity and potential therapeutic applications (Issac & Tierney, 1996).

Potential Applications in Novel Synthetic Opioids

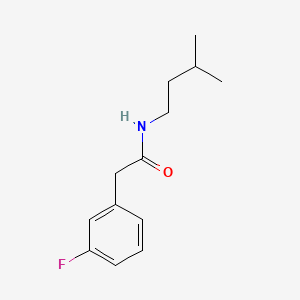

The compound's structural framework is also explored in the context of non-fentanyl novel synthetic opioid receptor agonists, known colloquially as U-drugs. Research in this domain aims to understand the chemistry and pharmacology of these substances, developed originally in the 1970s and 1980s, and their emergence as substances of abuse. The detailed review of these compounds, including their impact on drug markets, prevalence, harm, and the role of international early warning systems in tracking emerging psychoactive substances, underscores the importance of preemptive research in this area. Such studies are essential for early detection in toxicological samples and for understanding the stereochemistry's effect on potency, which could guide the development of detection methods and therapeutic interventions (Sharma et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTGNXCAERCAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)

![6-(2,3-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603749.png)

![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)

![3-(4-Morpholinylmethyl)-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603752.png)

![6-[(4-Bromophenoxy)methyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603755.png)

![Ethyl 1-[(3-fluorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B603756.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)

![6-[2-(4-Methoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603763.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603764.png)

![3-(piperidin-1-ylmethyl)-6-[5-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603765.png)

![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)

![N,N-diethyl-N-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603768.png)

![3-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B603769.png)